4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEIKBAKXOKDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the piperazine intermediate: 4-methylpiperazine is reacted with 2-bromo-3-pyridine to form the intermediate compound.
Coupling reaction: The piperazine intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Containing Sulfonamides
MMV665914 (4-Chloro-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide)
- Structural Difference : The 4-methylpiperazine in the target compound is replaced with a 4-(2-methoxyphenyl)piperazine.
- Uniqueness : Unlike the target compound, MMV665914 lacks a methyl group on piperazine, which may reduce metabolic stability but enhance receptor selectivity.
Compounds 9a–9g from
These analogs (e.g., 9a : trifluoromethylbenzoyl-piperazine; 9b : 4-chloro-3-trifluoromethylbenzoyl-piperazine) feature acylated piperazine moieties.
- The target compound’s 4-methylpiperazine offers a basic nitrogen for salt formation, enhancing solubility compared to acylated derivatives .
Sulfonamides with Heterocyclic Modifications
Thiazole-Pyridine Derivatives ()
Examples include 3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G856-3088).
- Structural Contrast : Replacement of piperazine with a thiazole ring alters electronic properties.
- Implications : Thiazole introduces additional hydrogen-bonding sites but may reduce basicity, affecting membrane permeability .
Indole-Based Sulfonamides ()
Compounds like 4g (7-bromoindole derivative) and 4k (5,7-dichloroindole derivative) incorporate indole rings.
- Key Differences: Indole scaffolds enhance π-π stacking but increase molecular rigidity.
Pharmacokinetic and Physicochemical Properties
- Solubility Trends : The 4-methylpiperazine in the target compound improves solubility compared to acylated (9a) or aryl-substituted (MMV665914) analogs.
- Metabolic Stability : Trifluoromethyl groups (9a, 9b) enhance resistance to oxidative metabolism but increase molecular weight .
Biological Activity
4-Chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound may exhibit various mechanisms of action, particularly in the context of kinase inhibition and cardiovascular effects. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a sulfonamide group attached to a chlorinated benzene ring, with a piperazine and pyridine moiety contributing to its pharmacological profile. The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with piperazine and pyridine-based reagents under specific conditions to yield the desired sulfonamide structure.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, related compounds have been identified as potent inhibitors of various kinases, including TRK kinases, which are crucial in cancer cell proliferation and survival. The IC50 values for these inhibitors often range in nanomolar concentrations, demonstrating their potency in inhibiting tumor growth .
Cardiovascular Effects
Research has shown that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives reduced perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing cardiovascular diseases . The interaction of these compounds with calcium channels was theorized to mediate these effects.
Study on Perfusion Pressure
In a controlled study assessing the biological activity of several benzene sulfonamides, it was found that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure over time. The experimental design included various doses of compounds administered to isolated rat hearts, measuring changes in perfusion pressure as a primary outcome (Table 1).
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-sulfonamide | 0.001 nM |
This study concluded that specific sulfonamides could modulate cardiovascular function through interactions with calcium channels .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion properties. These models suggest favorable permeability characteristics across biological membranes, indicating good bioavailability .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric control of reactants (e.g., chlorobenzene sulfonyl chloride and substituted piperazine intermediates). Column chromatography with chloroform:methanol (3:1 v/v) is effective for purification, achieving >95% purity. Monitor reaction progress via TLC (Rf ~0.86 in methanol:toluene) to optimize yield .
- Critical Parameters : Temperature control during reflux (70–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the pyridinyl group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm sulfonamide (-SONH-) and piperazine ring proton environments. The pyridinyl protons typically resonate at δ 8.2–8.7 ppm .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~495.2) validates molecular weight .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine chair conformation) .
Q. How does the 4-methylpiperazine moiety influence solubility and bioavailability?
- Methodological Answer : The 4-methylpiperazine group enhances water solubility via protonation at physiological pH, improving membrane permeability. Assess logP experimentally (shake-flask method) or computationally (ADMET predictors like SwissADME). Compare with analogs lacking the methyl group to isolate its effect .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide hydrolysis). Introduce steric hindrance via methyl/fluorine substitutions .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction; modify lipophilic groups to reduce binding .
- Case Study : A structurally similar sulfonamide showed improved bioavailability by replacing pyridinyl with pyrimidine, reducing CYP3A4-mediated metabolism .
Q. How can computational modeling guide SAR studies for target binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s hydrogen bonding with Zn in the active site .
- MD Simulations : Analyze stability of the piperazine-pyridinyl ethyl linker (RMSD <2 Å over 100 ns) to optimize conformational flexibility .
- Free Energy Perturbation : Predict ΔΔG for substituent modifications (e.g., chloro vs. trifluoromethyl) .
Q. What experimental designs mitigate heterogeneity in biological assay reproducibility?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition (IC) with cell-based assays (e.g., antiproliferative activity in HCT-116). Normalize data against reference inhibitors (e.g., acetazolamide) .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (pH, temperature, DMSO concentration) and identify critical factors .
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardize Protocols : Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and enzyme batches.
- Data Normalization : Report values relative to a common control (e.g., staurosporine for kinase assays). Re-evaluate outliers via isothermal titration calorimetry (ITC) for binding affinity validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
